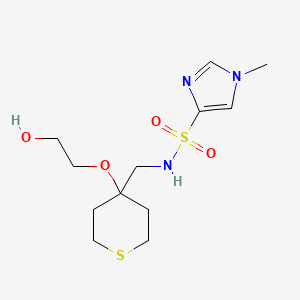

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4S2/c1-15-8-11(13-10-15)21(17,18)14-9-12(19-5-4-16)2-6-20-7-3-12/h8,10,14,16H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPOMSRIGZSQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound disconnects into:

- 1-Methyl-1H-imidazole-4-sulfonyl chloride (sulfonamide precursor).

- (4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methylamine (amine intermediate).

Stepwise Preparation Methods

Synthesis of 4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-carbaldehyde

The thiopyran ring is constructed via a thio-Michael addition followed by cyclization. A representative protocol involves:

- Thiol-ene reaction : Reacting 2-mercaptoethanol with divinyl sulfone in the presence of a radical initiator (e.g., AIBN) yields a dithioether intermediate.

- Cyclization : Treatment with aqueous HCl induces cyclization to form tetrahydro-2H-thiopyran-4-ol.

- Etherification : The hydroxyl group is alkylated with 2-bromoethanol under basic conditions (K₂CO₃, DMF) to install the 2-hydroxyethoxy substituent.

- Oxidation : Selective oxidation of the thiopyran’s secondary alcohol to a carbonyl group using pyridinium chlorochromate (PCC) yields the aldehyde intermediate.

Key Reaction Conditions :

- Thio-Michael addition: 60°C, 12 h, under N₂.

- Etherification: 80°C, 24 h, anhydrous DMF.

Reductive Amination to Form (4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methylamine

The aldehyde intermediate is subjected to reductive amination:

- Condensation : React with ammonium acetate in methanol to form an imine.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine.

Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) isolates the amine in >75% yield.

Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl Chloride

- Sulfonation : 1-Methylimidazole is sulfonated at the 4-position using chlorosulfonic acid (ClSO₃H) at 0°C.

- Chlorination : The resulting sulfonic acid is treated with PCl₅ to generate the sulfonyl chloride.

Critical Notes :

Coupling Reaction to Form the Sulfonamide

The amine and sulfonyl chloride are coupled under Schotten-Baumann conditions:

- Reaction : Add the amine to a solution of sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Workup : Quench with water, extract with DCM, and concentrate.

- Purification : Final purification via preparative HPLC (C18 column, acetonitrile/water gradient).

Yield Optimization :

- Excess sulfonyl chloride (1.2 equiv) and low temperatures (0°C) minimize di-sulfonation byproducts.

Optimization and Challenges

Etherification Side Reactions

Alkylation of the thiopyran hydroxyl group with 2-bromoethanol risks over-alkylation. Mitigation strategies include:

Oxidation State Control

The thiopyran’s sulfide moiety is prone to oxidation during PCC treatment. Anhydrous conditions and strict temperature control (0–5°C) prevent sulfoxide formation.

Sulfonamide Coupling Efficiency

Primary amines exhibit high reactivity, but competing hydrolysis of the sulfonyl chloride necessitates:

- Anhydrous solvents (e.g., distilled DCM).

- Slow addition of the amine to the sulfonyl chloride solution.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, imidazole-H), 4.50 (t, J = 6.0 Hz, 2H, OCH₂CH₂OH), 3.70–3.40 (m, 6H, thiopyran and CH₂NH).

- LC-MS (ESI+) : m/z 418.1 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18, 30-min gradient).

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation products: Sulfoxides, sulfones

Reduction products: Amines

Substitution products: Various substituted sulfonamides

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: It has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.

Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The imidazole ring can also interact with metal ions, potentially affecting metalloprotein function. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide

- N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide

- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide

Uniqueness

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the imidazole and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

The compound N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its significance in drug development.

Structural Characteristics

The compound features several notable structural elements:

- Tetrahydro-2H-thiopyran moiety : This component may contribute to the compound's lipophilicity and biological interactions.

- Imidazole ring : Known for its role in biological systems, this heterocyclic structure is often involved in enzyme inhibition and receptor binding.

- Sulfonamide group : This functional group is widely recognized for its antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol.

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes that play crucial roles in metabolic pathways.

Key Findings:

- The compound has shown promising results in inhibiting carbonic anhydrase , an enzyme involved in the regulation of pH and fluid balance in tissues, which is essential for various physiological processes.

- Studies suggest that the imidazole moiety enhances binding affinity to the active site of target enzymes, leading to effective inhibition.

Antimicrobial Properties

The sulfonamide component of the compound contributes to its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.

Case Studies:

- A study demonstrated that derivatives of sulfonamides, including this compound, exhibited antibacterial activity against Gram-positive and Gram-negative bacteria.

- In vitro assays revealed that the compound could effectively reduce bacterial colony formation, indicating its potential as a therapeutic agent against infections.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. The presence of the tetrahydrothiopyran moiety may enhance its ability to interact with cancer cell receptors.

Research Insights:

- In cellular assays, the compound showed cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction.

- Further studies are required to elucidate the specific pathways through which this compound exerts its anticancer effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps:

- Formation of the tetrahydrothiopyran core through cyclization reactions.

- Introduction of the hydroxyethoxy group to enhance solubility and biological activity.

- Coupling with the imidazole-sulfonamide moiety , which is crucial for targeting specific biological pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at various positions on the imidazole ring or alterations in the tetrahydrothiopyran structure may lead to enhanced potency or selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Hydroxyethoxy substitution | Increased solubility and bioavailability |

| Variations in imidazole structure | Altered enzyme binding affinity |

| Changes in sulfonamide group | Enhanced antimicrobial efficacy |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide?

The synthesis of this compound likely involves multi-step organic reactions, including:

- Stepwise functionalization : Introduction of the 2-hydroxyethoxy group onto the tetrahydrothiopyran ring via nucleophilic substitution or etherification under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Sulfonamide coupling : Reaction of the imidazole-4-sulfonyl chloride intermediate with the thiopyran-derived amine in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) .

Basic: How can the structural integrity and purity of this compound be validated?

Key analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyethoxy group at C4 of thiopyran) and sulfonamide linkage .

- Mass spectrometry (HRMS) : Exact mass matching (<2 ppm error) for molecular formula verification (C₁₅H₂₅N₃O₄S₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect byproducts .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Solubility : Test in DMSO (commonly >10 mM for biological assays) and aqueous buffers (pH 7.4) to determine aggregation tendencies .

- Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to identify hydrolysis-sensitive groups (e.g., sulfonamide) .

- LogP : Calculate using computational tools (e.g., MarvinSketch) to predict membrane permeability .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., sulfonamide formation) be elucidated?

- Kinetic studies : Vary reactant concentrations (imidazole sulfonyl chloride vs. amine) to determine rate laws .

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in sulfonamide intermediates .

- DFT calculations : Model transition states for thiopyran ring functionalization to optimize regioselectivity .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) with this compound?

- Analog synthesis : Modify substituents (e.g., replace hydroxyethoxy with methoxy or fluorine) and compare bioactivity .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., sulfonamide H-bonding with target proteins) .

- Biological assays : Screen analogs against enzyme targets (e.g., carbonic anhydrase for sulfonamides) to correlate structural variations with IC₅₀ values .

Advanced: How can computational modeling enhance the understanding of its biological interactions?

- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to assess stability of the sulfonamide-target complex .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., thiopyran ring substitution) .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., CYP450 inhibition risks) .

Advanced: How should researchers address contradictory bioactivity data across studies?

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-analysis : Pool data from multiple studies using statistical software (e.g., GraphPad Prism) to identify outliers or trends .

- Target validation : Confirm binding specificity via knockout models or competitive binding assays .

Advanced: What catalytic systems improve yield in large-scale synthesis?

- Heterogeneous catalysis : Use Pd/C or Ni nanoparticles for hydrogenation steps to enhance efficiency and reduce metal leaching .

- Flow chemistry : Optimize residence time and temperature for continuous sulfonamide coupling, improving reproducibility .

Advanced: How can statistical experimental design optimize synthesis parameters?

- Response surface methodology (RSM) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions (e.g., 75°C, DMF/H₂O 3:1) .

- Taguchi orthogonal arrays : Reduce experimental runs while maximizing data on critical factors (e.g., pH control during amine coupling) .

Advanced: What methodologies characterize its metabolic stability and biotransformation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.